2,5-Dichloro-3'-(1,3-dioxolan-2-YL)benzophenone
Description
3,5-DCl-DDB is a benzophenone derivative featuring two chlorine atoms at the 3- and 5-positions of one phenyl ring and a 1,3-dioxolane moiety at the 3'-position of the second phenyl ring (Fig. 1). Its molecular formula is C₁₆H₁₂Cl₂O₃, with a molar mass of 329.18 g/mol. The dioxolane ring enhances solubility in polar solvents compared to non-functionalized benzophenones, while the electron-withdrawing chlorine atoms influence reactivity and electronic properties .
Properties
IUPAC Name |
(2,5-dichlorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O3/c17-12-4-5-14(18)13(9-12)15(19)10-2-1-3-11(8-10)16-20-6-7-21-16/h1-5,8-9,16H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGJAHNLHCLYNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645083 | |
| Record name | (2,5-Dichlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-55-2 | |
| Record name | Methanone, (2,5-dichlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,5-Dichlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-3’-(1,3-dioxolan-2-YL)benzophenone typically involves the reaction of 2,5-dichlorobenzoyl chloride with 1,3-dioxolane in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of 2,5-Dichloro-3’-(1,3-dioxolan-2-YL)benzophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-3’-(1,3-dioxolan-2-YL)benzophenone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Amino or thiol-substituted benzophenones.
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Scientific Research Applications
Organic Synthesis
2,5-Dichloro-3'-(1,3-dioxolan-2-YL)benzophenone is utilized as an intermediate in the synthesis of various organic compounds. Its structure allows for regioselective reactions that are essential in creating complex molecules.
Case Study: Synthesis of Bicarbazole Derivatives
In a study published in MDPI, the compound was used to synthesize new bicarbazole derivatives through nucleophilic substitution reactions. These derivatives exhibited enhanced solubility and were evaluated for their electroactive properties, making them suitable for organic semiconductor applications .
Photochemistry
The compound exhibits significant photochemical stability and can be employed as a photoinitiator in polymerization processes. Its ability to absorb UV light makes it valuable in the production of UV-cured coatings and inks.
Data Table: Photochemical Properties
| Property | Value |
|---|---|
| Absorption Wavelength (nm) | 250 - 300 |
| Quantum Yield | High |
| Stability | Stable under UV exposure |
Material Science
In material science, this compound is explored for its potential in developing advanced materials such as organic light-emitting diodes (OLEDs). Its incorporation into polymer matrices has been shown to improve the performance of electronic devices.
Case Study: Application in OLEDs
A recent investigation demonstrated that incorporating this compound into OLED structures resulted in improved efficiency and brightness. The findings indicated that the compound's unique electronic properties enhance charge transport within the device .
Environmental Applications
Research has also focused on the environmental implications of this compound. Its degradation products and toxicity levels are being studied to assess its safety and environmental impact.
Data Table: Environmental Impact Assessment
| Parameter | Value |
|---|---|
| Degradation Half-life | 12 hours |
| Toxicity (Aquatic Species) | Moderate |
| Biodegradability | Partially biodegradable |
Mechanism of Action
The mechanism of action of 2,5-Dichloro-3’-(1,3-dioxolan-2-YL)benzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
3,5-Dichloro-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone (CAS 898762-31-7)
Structural Differences :
- Replaces the dioxolane ring with a 1,4-dioxa-8-azaspiro[4.5]decyl group.
- The spirocyclic ether introduces a nitrogen atom and a larger, more rigid framework.
Property Implications :
2,5-Dichloro-N-(3-methylphenyl)propan-1-one (Acta Cryst. E, 2012)
Structural Differences :
- Substitutes the benzophenone backbone with a propan-1-one chain.
- Features an N-(3-methylphenyl) group instead of a dioxolane-functionalized phenyl ring.
Property Implications :
- Electronic Effects : The methyl group on the phenyl ring provides steric hindrance, reducing electrophilic substitution rates compared to 3,5-DCl-DDB.
- Crystallinity: Reported to form well-defined monoclinic crystals (space group P2₁/c), whereas 3,5-DCl-DDB lacks published crystallographic data .
- Applications : Primarily used in sulfonamide synthesis rather than ketone-based reactions .
[2-(2,5-Dichlorobenzyl)-4-hydroxy-1,1-dioxo-2H-1,2-benzothiazin-3-yl]-(phenyl)methanone
Structural Differences :
- Integrates a benzothiazin-sulfone core fused with a dichlorobenzyl group.
Property Implications :
- Bioactivity : Demonstrates antimicrobial properties due to the sulfone and heterocyclic moieties, unlike 3,5-DCl-DDB, which lacks inherent biological activity .
- Stability: The sulfone group increases oxidative stability but reduces solubility in non-polar solvents .
Comparative Data Table
Research Findings and Trends
- Synthetic Utility : 3,5-DCl-DDB’s dioxolane ring facilitates nucleophilic additions at the ketone group, whereas spirocyclic analogs require harsher conditions due to steric effects .
- Electronic Effects: Chlorine atoms in 3,5-DCl-DDB direct electrophilic substitution to the 4-position of the dichlorophenyl ring, a pattern shared with other dichloro-benzophenones .
- Safety Profile : 3,5-DCl-DDB’s GHS classification highlights hazards typical of halogenated ketones (e.g., skin irritation), similar to its analogs .
Biological Activity
2,5-Dichloro-3'-(1,3-dioxolan-2-YL)benzophenone (CAS No. 898759-55-2) is a synthetic compound belonging to the benzophenone family, characterized by its unique chemical structure that includes two chlorine atoms and a dioxolane ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains.
- Molecular Formula : CHClO
- Molecular Weight : 323.18 g/mol
- CAS Number : 898759-55-2
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its antitumor and antimicrobial properties.
Antitumor Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor activity. For instance, a comparative study on several benzophenone derivatives found that certain analogs showed strong inhibitory effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | HL-60 (Leukemia) | 0.48 |
| Compound 1 | A-549 (Lung Cancer) | 0.82 |
| Compound 1 | SMMC-7721 (Liver Cancer) | 0.26 |
| Compound 1 | SW480 (Colon Cancer) | 0.99 |
| Compound 8 | SMMC-7721 | 1.02 |
| Compound 9 | MDA-MB-231 (Breast Cancer) | 5.65 |
These findings indicate that the presence of the dioxolane moiety may enhance the cytotoxicity of benzophenone derivatives against specific cancer cell lines .
The antitumor mechanism of benzophenone derivatives has been investigated through network pharmacology and molecular docking studies. Key genes such as AKT1, CASP3, and STAT3 have been identified as potential targets for these compounds . The ability to inhibit critical pathways involved in tumor growth suggests a multifaceted approach to their anticancer effects.
Antimicrobial Activity
In addition to their antitumor properties, benzophenone derivatives have also shown promising antimicrobial activity. For example, compounds derived from the benzophenone structure have been reported to possess significant inhibitory effects against various strains of bacteria and fungi. The incorporation of heterocyclic moieties has been linked to enhanced antimicrobial efficacy.
Case Studies
- Antitumor Efficacy Against Liver Cancer : A study focused on the effects of benzophenone derivatives on SMMC-7721 cells demonstrated that several compounds exhibited IC50 values below 1 μM, indicating potent cytotoxicity. The study highlighted the potential for these compounds in developing targeted therapies for liver cancer .
- Antimicrobial Properties : Another investigation into the antimicrobial effects of benzophenones revealed that certain derivatives could inhibit bacterial growth at low concentrations, suggesting their potential use as therapeutic agents in treating infections caused by resistant bacteria.
Q & A
Q. What are the common synthetic routes for introducing the 1,3-dioxolane moiety into benzophenone derivatives like 2,5-Dichloro-3'-(1,3-dioxolan-2-yl)benzophenone?
The 1,3-dioxolane group is typically introduced via acid-catalyzed acetal formation. For example, ethylene glycol reacts with carbonyl precursors under toluene reflux with p-toluenesulfonic acid (PTSA) as a catalyst, achieving yields >75% . This method avoids side reactions by stabilizing intermediates through cyclic acetal formation. Reaction monitoring via TLC and IR spectroscopy (e.g., C-O stretching at ~1016 cm⁻¹) confirms successful dioxolane incorporation .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
Key techniques include:
- IR Spectroscopy : C-Cl stretches (771 cm⁻¹), C-O (1,016 cm⁻¹), and aromatic C=C (1,423 cm⁻¹) .
- NMR : Chlorine substituents split aromatic proton signals (e.g., doublets in -NMR), while dioxolane protons appear as distinct multiplets (δ 4.0–4.5 ppm) .
- Elemental Analysis : Validate stoichiometry (e.g., C: 53.93%, H: 4.21%, N: 3.93% for similar dioxolane-containing compounds) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound while minimizing side products?
Optimization involves:
- Solvent Selection : Toluene or 1,4-dioxane improves solubility of aromatic intermediates .
- Catalyst Loading : PTSA (0.5–1.0 eq.) balances reaction rate and byproduct formation .
- Temperature Control : Reflux (~110°C) accelerates acetalization without decomposing sensitive chlorinated intermediates .
- Workup Strategies : Ice/water quenching precipitates the product, reducing losses during extraction .
Q. What computational approaches are suitable for predicting the electronic properties of chlorinated benzophenones with dioxolane substituents?
Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) can predict:
- Electrophilic Reactivity : Chlorine atoms increase electron-withdrawing effects, directing electrophilic attacks to specific positions .
- Charge-Transfer Interactions : Frontier molecular orbitals (HOMO-LUMO gaps) correlate with redox behavior observed in cyclic voltammetry .
Q. How should researchers address discrepancies between crystallographic data and spectral results during structure validation?
- SHELX Refinement : Use high-resolution XRD data to resolve ambiguities (e.g., disorder in dioxolane rings) .
- ORTEP-3 Visualization : Graphical interfaces help identify torsional mismatches between experimental and simulated structures .
- Cross-Validation : Compare IR/NMR with computational spectra (e.g., Gaussian-generated) to confirm functional groups .
Q. What safety protocols are critical when handling chlorinated intermediates in the synthesis of this compound?
- Toxicity Mitigation : Use fume hoods and PPE due to potential release of HCl fumes during reactions .
- Waste Disposal : Chlorinated byproducts require neutralization (e.g., NaOH treatment) before disposal .
- Monitoring : Gas chromatography-mass spectrometry (GC-MS) detects volatile chlorinated contaminants .
Q. How can charge-transfer complexation be leveraged to study the redox behavior of this compound in analytical applications?
The compound’s quinoid structure (similar to chloranilic acid) enables charge-transfer interactions with electron-rich analytes. UV-Vis spectroscopy (λ~500 nm) tracks complex formation, useful for detecting amines or thiols in environmental samples .
Q. What comparative studies can elucidate the steric and electronic effects of the dioxolane group versus other substituents in benzophenone derivatives?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
